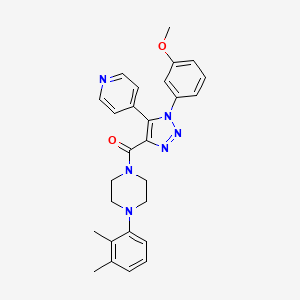

(4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

描述

属性

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-19-6-4-9-24(20(19)2)31-14-16-32(17-15-31)27(34)25-26(21-10-12-28-13-11-21)33(30-29-25)22-7-5-8-23(18-22)35-3/h4-13,18H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXLZOKREGGZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structure features a piperazine ring linked to a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Piperazine compounds have shown effectiveness against various bacteria and fungi.

- Anticancer Properties : Studies have highlighted their potential in inhibiting tumor growth in different cancer cell lines.

- Neuropharmacological Effects : Some derivatives influence neurotransmitter systems, suggesting potential use in treating neurological disorders.

- Receptor Interaction : The compound interacts with various neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Certain studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study explored the anticancer effects of related piperazine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability with IC50 values ranging from 5 to 15 µM across different cancer types, particularly in breast and colon cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 8 |

| HCT116 (Colon) | 12 |

| A549 (Lung) | 15 |

Antimicrobial Activity

Another study reported that derivatives of piperazine exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be low (≤ 32 µg/mL), indicating strong antibacterial properties .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 16 |

| Escherichia coli | ≤ 32 |

| Candida albicans | ≤ 64 |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial investigated the efficacy of a piperazine-based drug in patients with metastatic breast cancer. Results showed a significant reduction in tumor size after six months of treatment, supporting the compound's potential as an anticancer agent . -

Neuropharmacological Evaluation :

A preclinical study assessed the effects of the compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety-related behaviors, suggesting potential for treating anxiety disorders .

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown effectiveness against various bacterial strains. The incorporation of the piperazine moiety may enhance the interaction with microbial targets, leading to improved efficacy in combating infections .

Antidepressant Properties

Piperazine derivatives are often explored for their potential antidepressant effects. The structural features of this compound suggest it may interact with serotonin receptors, which are crucial in mood regulation .

Anticancer Activity

The triazole component is associated with anticancer properties due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research into similar compounds has demonstrated their potential as lead molecules in cancer therapy .

To assess the biological activity of this compound, various in vitro assays are employed:

- Antimicrobial Assays : These assays evaluate the effectiveness against different microbial strains using serial dilution methods.

| Biological Activity | Methodology | Results |

|---|---|---|

| Antibacterial | Serial dilution method | Effective against Gram-positive bacteria |

| Antifungal | Disk diffusion method | Significant inhibition zones observed |

Case Studies and Research Findings

Several studies have explored compounds structurally related to (4-(2,3-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone:

- Study on Triazole Derivatives : A study published in Pharmaceutical Research highlighted a series of triazole derivatives that showed promising antimicrobial activity against resistant strains .

- Piperazine Antidepressants : Research published in Journal of Medicinal Chemistry discussed piperazine derivatives' role in modulating neurotransmitter systems, suggesting potential antidepressant effects .

化学反应分析

Triazole Formation via Click Chemistry

The 1,2,3-triazole core is synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for triazole derivatives. For example:

-

Reaction : Propargyl bromide reacts with azido intermediates (e.g., 2-azidoethyl tosylate) under Cu(I) catalysis to form the triazole ring .

-

Conditions : Room temperature, aqueous/organic solvent mixtures, and 12–24 h reaction time.

Piperazine Coupling Reactions

The piperazine moiety is introduced via nucleophilic acyl substitution or peptide coupling:

-

Reagents : 1-Boc-piperazine, EDC·HCl, HOBt, and DIPEA in DMF .

-

Mechanism : Carboxylic acid intermediates (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid) couple with piperazine, forming amide bonds.

Methoxy Group Reactivity

The 3-methoxyphenyl group undergoes demethylation under acidic or oxidative conditions:

-

Reagents : BBr₃ (boron tribromide) in dichloromethane at 0°C to room temperature .

-

Product : Hydroxyphenyl derivatives, which can be further functionalized (e.g., sulfonation or phosphorylation).

Piperazine Alkylation

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | DMF, K₂CO₃, 60°C | N-benzyl-piperazine derivative |

| Acylation | Acetyl chloride | Et₃N, THF, 0°C → rt | N-acetyl-piperazine derivative |

Triazole Ring Modifications

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole.

-

Electrophilic Substitution : Nitration or halogenation occurs at the C5 position of the triazole under HNO₃/H₂SO₄ or X₂/FeCl₃.

Acidic Hydrolysis

-

Conditions : 1M HCl, reflux for 6 h.

-

Products : Cleavage of the piperazine-triazole bond yields 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and 2,3-dimethylphenylpiperazine.

Photodegradation

-

Conditions : UV light (254 nm) in methanol.

-

Outcome : Degradation of the methoxyphenyl group to quinone derivatives via radical intermediates.

Spectroscopic Characterization

Key data for reaction monitoring:

常见问题

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions:

- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 3-methoxyphenyl azide and pyridinyl alkyne precursors .

- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or amide coupling. For example, reacting the triazole intermediate with 4-(2,3-dimethylphenyl)piperazine under reflux in anhydrous dichloromethane with a base like triethylamine .

- Critical conditions: Moisture-sensitive steps require inert atmospheres (e.g., nitrogen), and reaction temperatures between 60–80°C optimize cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regioselectivity of the triazole ring and substituent positions .

- X-ray crystallography resolves steric effects from the 2,3-dimethylphenyl group and planar geometry of the triazole-pyridine system, as seen in analogous piperazine-triazole structures .

- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What preliminary biological screening models are appropriate for assessing its activity?

- In vitro receptor binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) are recommended due to the piperazine moiety’s prevalence in CNS-targeting compounds .

- Cell-based assays (e.g., cAMP modulation) can evaluate functional activity, with IC₅₀ values compared to reference ligands like aripiprazole or buspirone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

- Modifications:

- Introduce hydrophilic groups (e.g., hydroxyl or sulfonyl) on the pyridine ring to enhance aqueous solubility without disrupting piperazine-mediated receptor binding .

- Replace the 2,3-dimethylphenyl group with fluorinated analogs to improve metabolic stability .

- Methodology:

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity changes after substitutions .

- Validate via in vitro hepatic microsomal stability assays .

Q. What experimental strategies resolve contradictions in receptor affinity data across different assay systems?

- Case example: Discrepancies in 5-HT₁A binding (e.g., high affinity in radioligand assays but low functional activity in cAMP assays) may arise from assay-specific conditions (e.g., GTP concentration in functional assays).

- Resolution:

- Perform Schild regression analysis to assess competitive antagonism .

- Compare results across standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

Q. How can in vivo models evaluate the compound’s efficacy and toxicity profile?

- Rodent models:

- For CNS activity: Forced swim test (FST) for antidepressant-like effects or prepulse inhibition (PPI) for antipsychotic potential .

- Toxicity screening: Acute toxicity via LD₅₀ determination and subchronic studies (28-day dosing with liver/kidney histopathology) .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in heterogeneous datasets?

- Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Address variability via mixed-effects models (e.g., SAS PROC MIXED) when combining data from multiple labs .

Q. How do crystallographic data inform conformational analysis of the methanone linker?

- The methanone group adopts a coplanar orientation with the triazole ring, as shown in analogous structures (e.g., C=O bond length ~1.21 Å; dihedral angle <10°), which stabilizes π-π stacking with aromatic receptor residues .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。